Enpp-1-IN-5 is a small molecule inhibitor targeting ectonucleotide pyrophosphatase/phosphodiesterase 1, commonly referred to as ENPP1. This enzyme plays a crucial role in nucleotide metabolism by hydrolyzing nucleotide triphosphates, particularly adenosine triphosphate, into nucleotide monophosphates. The inhibition of ENPP1 has garnered interest due to its implications in various biological processes, including cancer progression and immune response modulation.
Enpp-1-IN-5 is classified as an inhibitor of the ENPP1 enzyme, which belongs to the nucleotide pyrophosphatase/phosphodiesterase family. This family is characterized by its ability to hydrolyze nucleotide substrates, influencing cellular signaling pathways and metabolic processes. The compound has been identified through structure-aided drug design techniques aimed at developing selective inhibitors for therapeutic applications.
The synthesis of Enpp-1-IN-5 involves several key steps that leverage organic synthesis techniques and structure-activity relationship studies. Initial efforts focus on optimizing the molecular structure to enhance binding affinity to the ENPP1 active site. Techniques such as high-throughput screening and molecular docking are employed to identify lead compounds with desirable inhibitory properties.
Enpp-1-IN-5 features a complex molecular structure that enhances its interaction with the ENPP1 enzyme. The crystal structure of ENPP1 reveals a catalytic domain that is integral for substrate binding and hydrolysis. Key structural components include:
The molecular formula and weight of Enpp-1-IN-5 are essential for understanding its pharmacokinetic properties, although specific data may vary based on synthetic variations.
Enpp-1-IN-5 primarily functions by inhibiting the hydrolytic activity of ENPP1 on nucleotide substrates. The mechanism involves competitive inhibition where the inhibitor binds to the active site, preventing substrate access. Key reactions include:
The mechanism of action for Enpp-1-IN-5 involves its competitive inhibition of the ENPP1 enzyme, which hydrolyzes ATP into adenosine monophosphate and inorganic pyrophosphate. Upon binding to the active site:
Data from kinetic studies indicate that Enpp-1-IN-5 has a significant effect on reducing ENPP1 activity in vitro.
Enpp-1-IN-5 exhibits specific physical properties that influence its behavior in biological systems:
Chemical properties such as pKa values, logP (partition coefficient), and melting point are also relevant for assessing its pharmacokinetic profile.
The primary applications of Enpp-1-IN-5 lie in biomedical research, particularly in understanding the role of ENPP1 in various diseases:
Additionally, ongoing research aims to explore potential clinical applications of Enpp-1-IN-5 in treating conditions associated with dysregulated nucleotide metabolism.
ENPP1 is a type II transmembrane glycoprotein organized into distinct functional domains. Its extracellular region comprises two somatomedin B-like domains (SMB1 and SMB2), a catalytic phosphodiesterase domain, and a C-terminal nuclease-like domain (NUC). The SMB domains facilitate homodimerization and membrane anchoring but lack catalytic activity, while the catalytic domain harbors a zinc-dependent metalloenzyme core responsible for nucleotide hydrolysis [1] [6] [9]. ENPP1 requires divalent cations (Zn²⁺ and Ca²⁺) for activity, with Zn²⁺ coordinating substrate binding and Ca²⁺ stabilizing the EF-hand motif in the NUC domain [6] [9]. The enzyme operates via a two-step hydrolytic mechanism: nucleophilic attack on the phosphate group of substrates like ATP or cGAMP, followed by cleavage of phosphodiester bonds to release monophosphates (AMP or GMP) and pyrophosphate (PPi) [3] [9].
Table 1: Structural and Functional Domains of ENPP1
Domain | Function | Clinical Significance |
---|---|---|
SMB1-SMB2 | Homodimerization, membrane anchoring | Mutations linked to insulin resistance and Cole disease [1] [6] |
Catalytic Domain | Zn²⁺-dependent hydrolysis of phosphodiester/pyrophosphate bonds | Target site for small-molecule inhibitors (e.g., Enpp-1-IN-5) [3] [6] |
Nuclease-like (NUC) | Ca²⁺-binding EF-hand motif; stabilizes substrate interaction | Dysregulation correlates with pathologic calcification [1] [9] |
ENPP1 exhibits broad substrate specificity, hydrolyzing nucleotides (ATP, GTP), cyclic dinucleotides (cGAMP), and lysophospholipids. Its primary immunomodulatory function involves degrading 2',3'-cGAMP—an endogenous cyclic dinucleotide produced by cGAS upon cytosolic DNA sensing [2] [8] [9]. Hydrolysis of cGAMP yields linear 5'-pG(2',5')pA, abolishing its STING-activating capacity. ENPP1 also converts ATP → AMP + PPi, initiating the adenosinergic cascade where CD73 further dephosphorylates AMP to immunosuppressive adenosine [8] [9]. Kinetic studies reveal ENPP1's Km for cGAMP is ~50 nM, indicating high affinity, making it the dominant extracellular hydrolase for this immunotransmitter [2] [8].
ENPP1 critically regulates purinergic signaling by modulating extracellular nucleotide balances:
ENPP1 overexpression is documented in breast, lung, ovarian, and colorectal carcinomas, correlating with advanced tumor grade and metastasis [1] [5] [8]. Mechanistically, ENPP1 remodels the TME through:
ENPP1 fosters immune evasion via two synergistic pathways:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7